molecular formula C22H22N2OS2 B2806107 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923103-81-5

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2806107
CAS No.: 923103-81-5
M. Wt: 394.55
InChI Key: FWBPVALUXHTEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. This molecule is a butanamide derivative featuring a 4,5-dihydronaphtho[1,2-d]thiazole ring system linked to a p-tolylthio substituent. The dihydronaphthothiazole core is a privileged structure in drug discovery, known for its potential to interact with various biological targets . The incorporation of the thioether linkage (p-tolylthio) is a significant functional group modification that can influence the compound's electronic properties, lipophilicity, and overall metabolic stability. The structural architecture of this compound suggests it is a significant lead for further investigation. The naphthothiazole scaffold has been identified in studies of compounds with potential anticonvulsant activity . Furthermore, the presence of a thioether moiety is a common feature in compounds evaluated for various biological activities, including fungicidal action, as seen in similar active structures . Researchers may find this reagent valuable for structure-activity relationship (SAR) studies , aiming to develop novel therapeutic agents for conditions where such heterocyclic systems have shown promise. The compound can serve as a key intermediate in the synthesis of more complex molecules or be used directly in high-throughput screening assays to identify new biological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-15-8-11-17(12-9-15)26-14-4-7-20(25)23-22-24-21-18-6-3-2-5-16(18)10-13-19(21)27-22/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBPVALUXHTEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Formation

The compound is synthesized through multi-step protocols involving:

  • Thiazole ring construction : Cyclocondensation of 2-aminonaphthothiazole precursors with α-bromoketones or thiourea derivatives under acidic conditions .

  • Thioether introduction : Nucleophilic substitution between 4-bromobutanamide intermediates and p-thiocresol in polar aprotic solvents (e.g., DMF) with K₂CO₃ as base .

  • Amide coupling : Reaction of activated carboxylic acids (e.g., chloroacetyl chloride) with 4,5-dihydronaphtho[1,2-d]thiazol-2-amine under Schotten-Baumann conditions .

Table 1: Comparative synthetic yields under varying conditions

StepReagents/ConditionsYield (%)Source
Thiazole cyclizationH₂SO₄/EtOH, 80°C, 6h78-82
Thioether formationK₂CO₃/DMF, rt, 12h89
Amide couplingNaOH/H₂O-CHCl₃, 0°C, 2h91

Thiazole Ring Modifications

  • Electrophilic substitution : Bromination at C5 occurs selectively using N-bromosuccinimide (NBS) in CCl₄ (60% yield) .

  • Oxidation : Treatment with H₂O₂/AcOH converts the dihydrothiazole to fully aromatic naphtho[1,2-d]thiazole derivatives .

Thioether Reactivity

  • Oxidation : mCPBA converts the thioether to sulfoxide (R-S(O)-R') at 0°C (85% yield) .

  • Alkylation : Reacts with methyl iodide in NaOH/EtOH to form sulfonium salts .

Amide Bond Transformations

  • Hydrolysis : Concentrated HCl at reflux cleaves the amide bond to carboxylic acid and amine (72% recovery) .

  • Reduction : LiAlH₄ reduces the amide to amine (N-(thiazolyl)butylamine) with 68% efficiency .

Catalytic Reactions and Cross-Coupling

  • Suzuki coupling : The brominated derivative undergoes coupling with arylboronic acids using Pd(PPh₃)₄ (Table 2) .

  • Ultrasound-assisted cyclization : Cs₂CO₃ catalysis under 40 kHz ultrasound achieves 94% yield in thiazole annulation reactions .

Table 2: Palladium-catalyzed cross-coupling results

Boronic AcidProduct StructureYield (%)TOF (h⁻¹)
4-MethoxyphenylBiaryl-thiazole hybrid88220
3-NitrophenylNitro-functionalized analog76190

Mechanistic Insights from Kinetic Studies

  • Thioether alkylation : Follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) with a ΔG‡ of 92 kJ/mol .

  • Amide hydrolysis : pH-dependent profile shows maximum rate at pH 2.5 (k = 4.7 × 10⁻⁴ s⁻¹) .

Stability Under Physiological Conditions

  • Plasma stability :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to several thiazole- and sulfonamide-based molecules. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Properties
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide 4,5-Dihydronaphthothiazole p-Tolylthio butanamide High lipophilicity; potential CNS permeability due to fused naphtho system
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide Benzo[d]thiazole 4-Fluorophenyl sulfonyl butanamide Enhanced solubility due to sulfonyl group; moderate metabolic stability
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Simple thiazole 4-Methoxyphenyl; tetrahydroazepine hydrazine Cardioprotective activity; superior to Levocarnitine in hypoxia resistance

Q & A

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Methodological Answer : Air-sensitive intermediates (e.g., thiolate anions) require inert atmosphere handling (N₂/Ar glovebox). Stabilizing agents like TEMPO or BHT prevent oxidative degradation. Continuous flow reactors improve reproducibility and reduce side reactions in multi-step syntheses .

Notes

  • Citations : Ensure proper referencing of methodologies from peer-reviewed studies.
  • Experimental Design : Emphasize reproducibility by detailing reaction scales, equipment (e.g., Schlenk lines for air-sensitive steps), and batch-to-batch variability checks.
  • Data Interpretation : Use multivariate analysis to decouple confounding factors in biological assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.